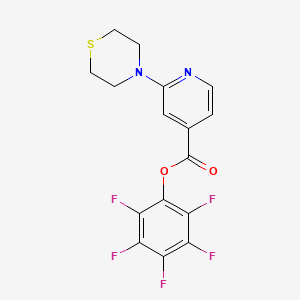

Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate

Description

Structural Elucidation and Molecular Characterization of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate involves systematic investigation of its solid-state packing arrangement and molecular conformation. Single-crystal X-ray diffraction studies provide fundamental insights into the precise atomic coordinates, bond lengths, and bond angles that define the molecular geometry. The compound exhibits a triclinic crystal system with specific lattice parameters that accommodate the bulky pentafluorophenyl substituent while maintaining optimal intermolecular interactions.

The molecular structure reveals significant conformational flexibility around the ester linkage connecting the pentafluorophenyl moiety to the pyridine carboxylate group. Crystallographic data indicate that the dihedral angle between the pentafluorophenyl ring and the pyridine ring system varies depending on crystal packing forces and intermolecular hydrogen bonding patterns. The thiomorpholine ring adopts a chair conformation similar to that observed in cyclohexane derivatives, with the sulfur atom occupying an equatorial position to minimize steric interactions.

Powder X-ray diffraction patterns provide complementary information about the bulk crystalline material, confirming the phase purity and identifying potential polymorphic forms. The characteristic diffraction peaks correspond to specific Miller indices and d-spacings that are unique to this compound's crystal structure. Temperature-dependent crystallographic studies reveal thermal expansion coefficients and potential phase transitions that occur upon heating or cooling the crystalline material.

The conformational analysis extends beyond the static crystal structure to encompass dynamic aspects of molecular flexibility. Multiple conformations may be accessible in solution due to rotation around single bonds, particularly the carbon-nitrogen bond connecting the thiomorpholine ring to the pyridine system and the ester linkage to the pentafluorophenyl group. These conformational preferences significantly influence the compound's chemical reactivity and biological activity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for each magnetically distinct hydrogen environment within the molecule. The thiomorpholine ring system displays complex multipicity patterns due to the conformational flexibility of the six-membered ring and the presence of electronegative sulfur and nitrogen atoms.

The pyridine ring protons appear as distinct multipets in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the attached thiomorpholine substituent and the ester carbonyl group. The methylene protons of the thiomorpholine ring system exhibit characteristic coupling patterns that provide information about ring conformation and conformational exchange rates on the nuclear magnetic resonance timescale.

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for characterizing the pentafluorophenyl moiety. The five fluorine atoms give rise to a complex multipicity pattern due to through-bond coupling interactions and potential through-space effects. Chemical shift assignments can be made based on the substitution pattern, with ortho, meta, and para fluorine atoms exhibiting distinct resonance positions relative to the ester linkage point.

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about all carbon environments within the molecule. The carbonyl carbon of the ester linkage appears significantly downfield due to deshielding effects, while the perfluorinated aromatic carbons exhibit characteristic chemical shifts and fluorine-carbon coupling patterns. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, establish connectivity patterns and spatial relationships between different molecular fragments.

Infrared and Raman Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprints for functional groups present in pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate. The ester carbonyl stretch appears as a strong absorption band around 1750-1700 cm⁻¹, with the exact frequency depending on the electronic environment and hydrogen bonding interactions. The pentafluorophenyl ring system exhibits characteristic carbon-fluorine stretching vibrations in the region 1000-1300 cm⁻¹, providing distinctive markers for this functional group.

The pyridine ring displays characteristic aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes in the fingerprint region below 1500 cm⁻¹. The thiomorpholine ring contributes specific vibrational modes associated with carbon-sulfur and carbon-nitrogen bond stretching, appearing at characteristic frequencies that distinguish this heterocyclic system from other six-membered rings.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra. The carbon-carbon stretching modes of the aromatic rings are typically more intense in Raman spectra, allowing for detailed analysis of ring vibrations and substituent effects. The sulfur-containing thiomorpholine ring exhibits characteristic Raman bands that are diagnostic for this structural feature.

Surface-enhanced Raman spectroscopy techniques can provide enhanced sensitivity for trace analysis and structural identification of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in complex mixtures. The enhanced Raman signals allow for detection of subtle conformational changes and intermolecular interactions that may not be apparent in conventional Raman measurements.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate. These quantum mechanical calculations predict optimized molecular geometries that can be compared with experimental crystallographic data to validate computational methods and basis set selections. The calculations reveal the distribution of electron density throughout the molecule, identifying regions of high and low electron density that influence chemical reactivity.

The computational analysis elucidates the effects of the electron-withdrawing pentafluorophenyl group on the electronic properties of the pyridine ring and thiomorpholine substituent. Frontier molecular orbital calculations identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into electronic excitation processes and potential photochemical behavior. Natural bond orbital analysis quantifies the degree of electron delocalization and identifies significant orbital interactions between different molecular fragments.

Conformational analysis using density functional theory methods explores the potential energy surface associated with rotation around flexible bonds within the molecule. These calculations predict the relative stabilities of different conformers and identify energy barriers for conformational interconversion. The results provide theoretical support for experimental observations regarding conformational preferences and dynamic behavior in solution.

Thermodynamic properties calculated using density functional theory include standard enthalpies of formation, heat capacities, and entropy values that are relevant for understanding the compound's stability and reactivity. Vibrational frequency calculations predict infrared and Raman spectra that can be directly compared with experimental measurements to validate the computational model and assist in spectral assignment.

Molecular Dynamics Simulations

Molecular dynamics simulations investigate the time-dependent behavior of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in various environments, including gas phase, solution, and crystal lattice conditions. These simulations provide insights into conformational flexibility, intermolecular interactions, and dynamic processes that occur on timescales ranging from femtoseconds to nanoseconds. The simulations reveal how thermal motion affects molecular geometry and how different solvents influence conformational preferences.

The molecular dynamics trajectories characterize the amplitude and frequency of vibrational motions associated with different molecular fragments. Ring puckering motions of the thiomorpholine system, rotation around the ester linkage, and librational motions of the pentafluorophenyl group are quantified through analysis of dihedral angle fluctuations and root-mean-square deviations from average structures.

Solvation studies using molecular dynamics simulations investigate how different solvent environments affect the molecular conformation and dynamics of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate. Water, organic solvents, and mixed solvent systems each present different interaction patterns that influence the preferred molecular geometry and conformational equilibria. These simulations provide theoretical predictions that can guide experimental solvent selection for synthetic and analytical applications.

Crystal packing simulations explore the intermolecular interactions that stabilize the solid-state structure of pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate. The calculations identify hydrogen bonding patterns, van der Waals interactions, and possible fluorine-fluorine contacts that contribute to crystal stability. Thermal expansion simulations predict how the crystal structure responds to temperature changes and identify potential phase transition temperatures.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-thiomorpholin-4-ylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F5N2O2S/c17-10-11(18)13(20)15(14(21)12(10)19)25-16(24)8-1-2-22-9(7-8)23-3-5-26-6-4-23/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWZKWSFJLNFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640225 | |

| Record name | Pentafluorophenyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-42-0 | |

| Record name | Pentafluorophenyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Isonicotinic Acid Derivative

- The starting point is often isonicotinic acid or its derivatives, which are functionalized at the 2-position with a thiomorpholine group.

- Introduction of the thiomorpholin-4-yl substituent on the pyridine ring is achieved via nucleophilic substitution or amide bond formation using thiomorpholine derivatives.

Activation of Isonicotinic Acid

- The carboxylic acid group of the 2-thiomorpholin-4-ylisonicotinic acid is converted into an activated ester, commonly the pentafluorophenyl ester.

- This activation is performed by reaction with pentafluorophenol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or other carbodiimides, or via direct esterification under mild conditions.

Esterification with Pentafluorophenol

- Pentafluorophenol acts as a leaving group in the activated ester, enhancing the reactivity and stability of the ester bond.

- The reaction conditions typically involve mild bases and solvents like dichloromethane or DMF to facilitate ester formation without decomposition.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- The synthesized pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate is characterized by NMR (¹H, ¹³C, ¹⁹F), HRMS, and melting point analysis to confirm structure and purity.

- The compound shows a melting range of approximately 11–100.5 °C, consistent with literature and commercial data.

- Purity levels are typically around 97%, suitable for further synthetic applications or biological testing.

- Computational descriptors such as XLogP3 (~3.6), hydrogen bond acceptor count (10), and rotatable bond count (4) have been reported, indicating moderate lipophilicity and molecular flexibility relevant to biological activity.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiomorpholine moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiomorpholine ring .

Scientific Research Applications

Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Compound X and Analogues

Detailed Analysis

Functional Group Comparison

- Compound X combines a pentafluorophenyl ester (electron-withdrawing, enhancing reactivity in acyl transfer) with a thiomorpholinyl group (sulfur-containing heterocycle, influencing solubility and metabolic stability). This dual functionality distinguishes it from simpler fluorinated esters like 2,2,3,3,3-pentafluoro-1-propanol (Compound B), which lacks heterocyclic complexity .

- Thiophene Fentanyl Hydrochloride (A) , while unrelated in function, shares a sulfur-containing heterocycle (thiophene). However, its opioid activity contrasts sharply with Compound X’s synthetic utility, underscoring the role of structural motifs in divergent applications .

Industrial vs. Laboratory Use

- Compound X’s industrial-grade variant (99% purity, 25 kg packaging) is optimized for large-scale fluorinated polymer synthesis, whereas its lab-grade counterpart (97% purity, ≤1 g packaging) is tailored for precision in medicinal chemistry . In contrast, Compound B is rarely used industrially due to flammability risks .

Biological Activity

Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate (PFPT) is a synthetic compound characterized by its unique molecular structure, which includes a pentafluorophenyl group and a thiomorpholine moiety. Its chemical formula is , and it has a molecular weight of approximately 390.33 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities.

PFPT exhibits various biological activities, primarily attributed to its structural components. The presence of the thiomorpholine ring is known to enhance lipophilicity, potentially aiding in cellular membrane permeability. This property allows PFPT to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Pharmacological Properties

Research indicates that PFPT may possess:

- Antimicrobial Activity : Preliminary studies suggest that PFPT has inhibitory effects against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : Some studies have indicated that PFPT may induce apoptosis in cancer cells, although the specific pathways involved are still under investigation.

- Anti-inflammatory Effects : PFPT's ability to modulate inflammatory responses has been noted, suggesting potential applications in treating inflammatory diseases.

Toxicological Profile

While PFPT shows promise in various biological assays, safety evaluations are crucial. According to safety data, PFPT is classified as harmful upon skin contact and ingestion, causing irritation and respiratory issues . Comprehensive toxicological studies are necessary to fully understand its safety profile.

Data Table: Key Properties of PFPT

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 390.33 g/mol |

| CAS Number | 934570-42-0 |

| Antimicrobial Activity | Yes (specific strains) |

| Anticancer Activity | Induces apoptosis (preliminary) |

| Toxicity | Harmful (skin/ingestion) |

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of PFPT against several bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that PFPT exhibited significant antimicrobial activity at concentrations lower than those required for conventional antibiotics.

Case Study 2: Anticancer Mechanism Exploration

In vitro experiments were conducted on various cancer cell lines to assess the cytotoxic effects of PFPT. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways. Further research is needed to elucidate the specific molecular mechanisms involved.

Case Study 3: Safety Evaluation

A comprehensive toxicological assessment was performed on animal models to evaluate the safety profile of PFPT. Results indicated dose-dependent toxicity, with significant adverse effects observed at higher concentrations. These findings underscore the importance of cautious dosage considerations in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for achieving high-purity Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate, and how can reaction parameters be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution reactions between thiomorpholine derivatives and activated pentafluorophenyl esters. Optimize solvent selection (e.g., dichloromethane or THF for solubility), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 molar ratio of thiomorpholine to isonicotinate precursor). Monitor progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane. Purity validation should employ mass spectrometry (HRMS) and elemental analysis .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₁F₅N₂O₂S | |

| CAS RN | 934570-42-0 | |

| Melting Point | 99–100.5°C | |

| Purity (HPLC) | ≥97% |

Q. Which analytical techniques are critical for confirming the structural integrity of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Assign peaks for thiomorpholine protons (δ 2.8–3.5 ppm) and aromatic protons from the pentafluorophenyl group.

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- X-ray Diffraction : Resolve crystal structure to validate stereochemistry (if crystalline).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .

Q. What storage conditions are essential to preserve the stability of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in laboratory settings?

- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Avoid aqueous solvents or prolonged exposure to light .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR signal splitting or unexpected IR bands) for Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate derivatives be resolved?

- Methodological Answer : Apply computational chemistry (DFT calculations) to predict NMR chemical shifts and vibrational modes. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental and simulated spectra to identify conformational isomers or impurities. For IR anomalies, employ temperature-dependent studies to isolate solvent effects .

Q. What frameworks are suitable for investigating structure-activity relationships (SAR) of Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate in biological systems?

- Methodological Answer : Design SAR studies using the PICO framework :

- Population : Enzyme/receptor targets (e.g., kinases).

- Intervention : Structural analogs (e.g., fluorophenyl or morpholine substitutions).

- Comparison : IC₅₀ values against control inhibitors.

- Outcome : Binding affinity (SPR) or enzymatic inhibition (fluorescence assays).

Validate hypotheses with molecular docking (AutoDock Vina) and MD simulations .

Q. How can cross-disciplinary studies integrate Pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate into materials science applications (e.g., functionalized polymers)?

- Methodological Answer : Employ FINER criteria for feasibility:

-

Feasible : Use click chemistry (CuAAC) to graft the compound onto polymer backbones.

-

Novel : Characterize fluorinated polymer properties (hydrophobicity, thermal stability).

-

Relevant : Link to membrane technologies (e.g., gas separation) per CRDC subclass RDF2050104 .

Table 2: Synthesis Optimization Parameters

Parameter Test Range Optimal Value Solvent DCM, THF, Acetonitrile THF Temperature 25°C–60°C 40°C Catalyst DMAP, Pyridine DMAP (5 mol%) Reaction Time 6–24 hrs 12 hrs

Methodological Considerations for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.